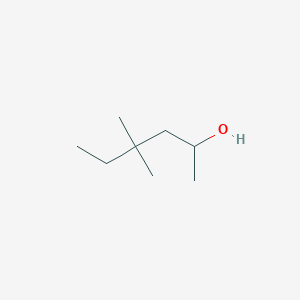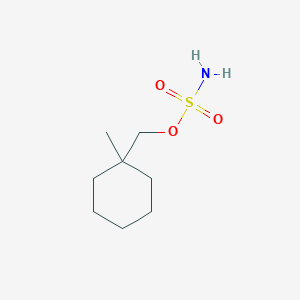
Sulfamic acid, (1-methylcyclohexyl)methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methylcyclohexyl)methyl sulfamate is an organosulfur compound with the molecular formula C8H17NO3S It is a sulfamate ester derived from sulfamic acid and (1-methylcyclohexyl)methanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-methylcyclohexyl)methyl sulfamate typically involves the reaction of sulfamic acid with (1-methylcyclohexyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfamate ester. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of (1-methylcyclohexyl)methyl sulfamate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity (1-methylcyclohexyl)methyl sulfamate suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methylcyclohexyl)methyl sulfamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamate group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the sulfamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base, such as sodium hydroxide, to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1-Methylcyclohexyl)methyl sulfamate has several scientific research applications:
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as glaucoma and epilepsy.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (1-methylcyclohexyl)methyl sulfamate involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thereby reducing intraocular pressure in glaucoma patients. The compound’s sulfamate group plays a crucial role in its binding affinity and inhibitory activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfamic acid: The parent compound from which (1-methylcyclohexyl)methyl sulfamate is derived.
(1-Methylcyclohexyl)methanol: The alcohol precursor used in the synthesis of the sulfamate ester.
Sulfonamides: A class of compounds with similar sulfonamide functional groups.
Uniqueness
(1-Methylcyclohexyl)methyl sulfamate is unique due to its specific structural features, such as the presence of a cyclohexyl ring and a sulfamate ester group. These features confer distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
97240-78-3 |
|---|---|
Molekularformel |
C8H17NO3S |
Molekulargewicht |
207.29 g/mol |
IUPAC-Name |
(1-methylcyclohexyl)methyl sulfamate |
InChI |
InChI=1S/C8H17NO3S/c1-8(5-3-2-4-6-8)7-12-13(9,10)11/h2-7H2,1H3,(H2,9,10,11) |
InChI-Schlüssel |
PUXYLNCDPIKLRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCC1)COS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


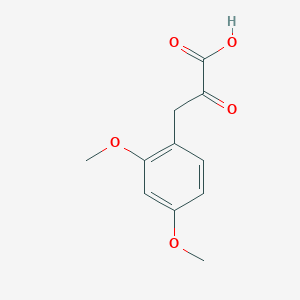
![6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylicacid](/img/structure/B13611675.png)
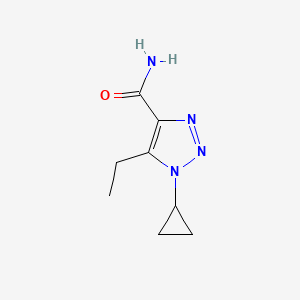
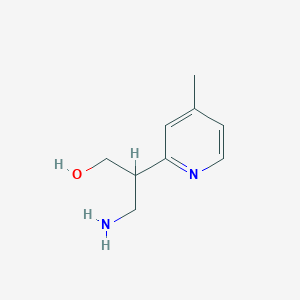


![7,7-dimethyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B13611703.png)
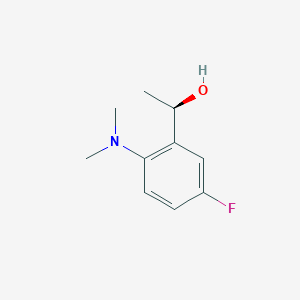

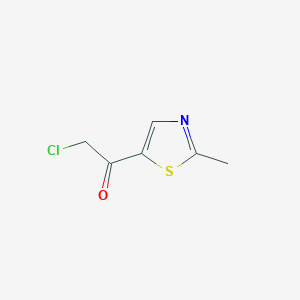
![6,7-Dimethoxy-2-(4-{5-oxaspiro[2.4]heptane-6-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B13611720.png)
![2-[5-(2-Methylcyclopropyl)furan-2-YL]ethan-1-amine](/img/structure/B13611722.png)
